2-methoxy-4,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
Description
2-Methoxy-4,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy group, two methyl substituents on the aromatic ring, and a pyridazine-based side chain.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-13-19(27-3)20(14-16(15)2)29(25,26)22-11-12-28-21-10-9-18(23-24-21)17-7-5-4-6-8-17/h4-10,13-14,22H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYUUDDPXCWDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the methoxy and dimethyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the phenylpyridazinyl group: This step may involve a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamide-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to other biologically active sulfonamides.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes or receptors involved in disease processes. The phenylpyridazinyl group may interact with specific molecular targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Moieties and Bioactivity
- Pyridazine vs. Pyridazines are also associated with kinase inhibition and anti-inflammatory activity .
- Hydrazones (Compounds 15–17) : These derivatives exhibit moderate to high yields (66–95%) but lack the pyridazine’s metabolic stability due to hydrolytically labile imine bonds. The target’s ether linkage (pyridazin-3-yloxyethyl) may confer greater stability .
Spectroscopic and Analytical Data
While the target’s spectroscopic data are unavailable, analogs in –3 provide benchmarks:
- 1H-NMR : Methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic methyl groups appear as singlets near δ 2.3–2.5 ppm. The pyridazine protons would likely split into distinct multiplet patterns due to coupling with adjacent nitrogens .
- 13C-NMR : The sulfonamide carbonyl is expected near δ 165–170 ppm, similar to compounds 15–17 , with pyridazine carbons appearing downfield (δ 140–160 ppm) .
Research Implications
The target compound’s structural uniqueness positions it as a candidate for:
- Enzyme Inhibition: Potential activity against carbonic anhydrase isoforms or tyrosine kinases, leveraging the sulfonamide’s zinc-binding capacity and pyridazine’s planar rigidity.
- Drug Optimization : Comparative studies with 15–18 could validate its improved pharmacokinetics (e.g., bioavailability, half-life) over hydrazone-based analogs.
Biological Activity
2-Methoxy-4,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide, with the CAS number 920212-05-1, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is commonly associated with various pharmacological effects.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23N3O4S |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 920212-05-1 |
The structure of this compound includes a methoxy group, dimethyl groups, and a phenylpyridazinyl moiety, which may contribute to its unique biological activities.
The biological activity of sulfonamides often involves the inhibition of specific enzymes or receptors. In particular, the presence of the sulfonamide group allows for interactions with dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria. This inhibition can lead to antibacterial effects.
The phenylpyridazinyl group is hypothesized to interact with various molecular targets, potentially modulating their activity and contributing to therapeutic effects. The detailed mechanism remains an area of ongoing research.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Studies have shown that sulfonamides can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
- Potential Antifungal Activity : Some derivatives have demonstrated antifungal properties against common pathogens.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various sulfonamide derivatives:
- Synthesis and Evaluation : A study synthesized several sulfonamide derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antimicrobial efficacy.
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds in treating infections caused by resistant bacterial strains.
Comparative Analysis
A comparative analysis with other known sulfonamides reveals that while many share a common mechanism of action, the specific structural features of this compound may confer unique properties:
| Compound Name | Antibacterial Activity | Unique Features |
|---|---|---|
| Sulfanilamide | Moderate | Basic structure |
| Trimethoprim | High | Dual action (inhibits DHFR) |
| 2-Methoxy-4,5-dimethyl-N-{...} | Variable | Phenylpyridazinyl moiety |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-4,5-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the benzene core followed by coupling with the pyridazine-ether moiety. Key steps include:
- Sulfonamide Formation : React 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-[(6-phenylpyridazin-3-yl)oxy]ethylamine under basic conditions (e.g., triethylamine in DCM) .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via H/C NMR and HRMS .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional groups?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC-MS with a C18 column (methanol/water + 0.1% formic acid) to assess purity and detect degradation products .
- Spectroscopy :
- NMR : H NMR (DMSO-d6) to confirm methoxy ( 3.8–3.9 ppm) and sulfonamide ( 7.5–8.0 ppm) groups .
- FT-IR : Peaks at 1150–1250 cm (S=O stretching) and 3300 cm (N-H) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H···O interactions in sulfonamide groups) .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data for sulfonamide derivatives in different assay systems?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, test the compound’s interaction with carbonic anhydrase isoforms (UV-Vis kinetic assays) versus cytotoxicity in HEK293 cells (MTT assay) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes to mitigate false negatives from poor solubility .
- Data Normalization : Include reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate inter-lab variability .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Degradation Studies : Simulate wastewater treatment via ozonation (pH 7, 10 mg/L O) or UV/HO systems, tracking degradation products via LC-QTOF-MS .
- Adsorption Kinetics : Use batch experiments with activated sludge or river sediments (OECD Guideline 106) to measure partition coefficients () .
- Ecotoxicology : Assess acute toxicity in Daphnia magna (48-h LC) and chronic effects on algal growth (OECD 201) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model binding poses with target proteins (e.g., cyclooxygenase-2 PDB: 6COX). Validate with molecular dynamics (GROMACS) to assess stability of sulfonamide-protein hydrogen bonds .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors/donors to predict IC values .
Data Analysis and Validation
Q. What strategies resolve discrepancies in crystallographic data for sulfonamide-containing compounds?
- Methodological Answer :
- Multi-Temperature Crystallography : Collect datasets at 100 K and 298 K to identify thermal motion artifacts in flexible groups (e.g., ethyloxy linker) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts with phenylpyridazine) to validate packing efficiency .
- Twinned Data Correction : Use PLATON or CrysAlisPro to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Q. How should researchers optimize SPE protocols for extracting this compound from complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol/water (pH 3) show >90% recovery for sulfonamides .
- Matrix Cleanup : Precipitate proteins with acetonitrile (1:2 v/v sample:ACN) before SPE to reduce interference .
- Elution Optimization : Use 2 mL methanol with 2% NHOH to improve sulfonamide elution efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
